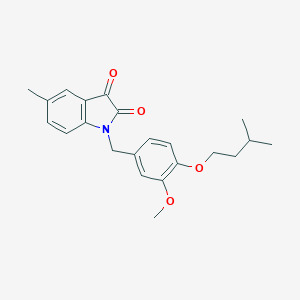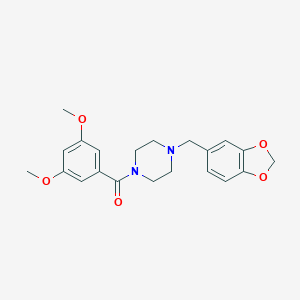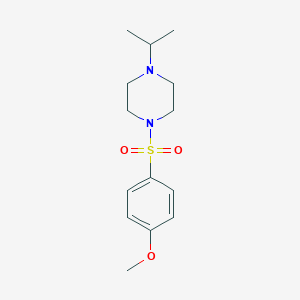
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like spectroscopy and chromatography might be used .Scientific Research Applications
Crystallographic Insights
The study of the title compound, specifically its crystallographic properties, has led to the identification of a triclinic polymorph, differing from previously reported monoclinic forms. The investigation into the crystalline structures of such compounds aids in understanding their molecular conformations and potential interactions in various applications, including material science and pharmaceutical formulation. The intermolecular interactions and molecular conformations observed in these structures can provide insights into the compound's behavior in different environments, contributing to the development of new materials or drugs with desired properties (Hiroki Takahashi, 2012).
Molecular Interactions and Assembly
Further research into N-(4-Methoxybenzyl)phthalimide, a compound structurally related to the title compound, has highlighted the significance of intermolecular interactions, such as π–π stacking and C—H⋯O=C bonds, in forming molecular assemblies. These interactions are crucial in the self-assembly of molecules, leading to the formation of complex structures with potential applications in nanotechnology, molecular electronics, and the design of novel pharmaceutical delivery systems (K. Warzecha, J. Lex, A. Griesbeck, 2006).
Chemical Synthesis and Derivatives
Structural Analyses for Drug Design
The analysis of 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, a compound similar to the title compound, through crystallographic studies provides valuable information for drug design. Understanding the molecular geometry, conformation, and intermolecular interactions of such compounds can significantly impact the design of new drugs with improved efficacy and specificity (Weiyao Wu et al., 2011).
Bioactive Compound Synthesis
Research into the synthesis of bioactive compounds, such as isoquinoline derivatives, underscores the importance of the title compound and its structural analogs in medicinal chemistry. The development of novel synthetic routes and the study of their biological activities can lead to the discovery of new therapeutic agents (Mahmoud R. Mahmoud et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)9-10-27-19-8-6-16(12-20(19)26-4)13-23-18-7-5-15(3)11-17(18)21(24)22(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGHZSQTBNSRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OCCC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)
